2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a nitrophenyl group, and a chromeno-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the isoxazole ring through a reaction involving 3-methyl-5-isoxazolecarboxylic acid and suitable reagents. This is followed by the introduction of the nitrophenyl group via nitration reactions. The final step often involves the formation of the chromeno-pyrrole core through cyclization reactions, possibly using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of green chemistry principles to reduce environmental impact. Scale-up processes would need to ensure consistent quality and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine-substituted compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the nitrophenyl group and the isoxazole ring suggests that it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its complex structure might impart unique physical or chemical characteristics to these materials.
Mechanism of Action
The mechanism by which 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it might inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular pathways. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but lacks the nitro group.
2-(5-Methylisoxazol-3-yl)-1-(4-aminophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Contains an amino group instead of a nitro group.
2-(5-Methylisoxazol-3-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Features a methoxy group in place of the nitro group.
Uniqueness
The presence of the nitrophenyl group in 2-(5-Methylisoxazol-3-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from its analogs. This functional group can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique among similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O6/c1-11-10-16(22-30-11)23-18(12-6-8-13(9-7-12)24(27)28)17-19(25)14-4-2-3-5-15(14)29-20(17)21(23)26/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGXJFDXJLSDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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